(6-Acetamidopyridin-3-yl)boronic acid

説明

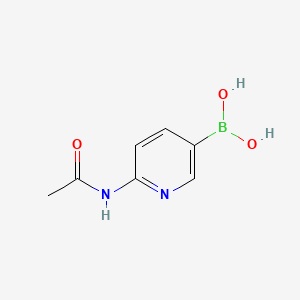

(6-Acetamidopyridin-3-yl)boronic acid: is an organic compound with the molecular formula C7H9BN2O3 . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a pyridine ring substituted with an acetamido group at the 6-position.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (6-Acetamidopyridin-3-yl)boronic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-bromo-3-pyridinecarboxamide.

Borylation Reaction: The borylation of 6-bromo-3-pyridinecarboxamide is carried out using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the use of bis(pinacolato)diboron as the boron source and a palladium catalyst under basic conditions.

Hydrolysis: The resulting boronate ester is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and efficient purification techniques .

化学反応の分析

Types of Reactions: (6-Acetamidopyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The acetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and bis(pinacolato)diboron.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenolic derivatives.

Substitution: Substituted pyridine derivatives.

科学的研究の応用

Enzyme Inhibition

Boronic acids, including (6-acetamidopyridin-3-yl)boronic acid, have been identified as potent enzyme inhibitors. Their unique ability to form reversible covalent bonds with serine and cysteine residues in enzymes makes them valuable in drug development. For example, boronic acids are utilized in the design of inhibitors for proteases and kinases, which are critical targets in cancer therapy .

Case Study: Bcr-Abl Inhibitors

A study integrated amino acids into Bcr-Abl inhibitors, where this compound was used to enhance binding affinity and selectivity against resistant mutations of the Bcr-Abl kinase. The results showed improved inhibition rates compared to traditional inhibitors like Imatinib .

Drug Discovery

The compound is also significant in drug discovery processes, particularly for chronic myeloid leukemia (CML). Its structural features allow it to act as a scaffold for developing new therapeutic agents that can overcome resistance mechanisms .

Boronate Affinity Materials

This compound is employed in the synthesis of boronate affinity materials. These materials are crucial for the selective extraction and enrichment of cis-diol-containing biomolecules, such as carbohydrates and glycoproteins, from complex mixtures.

Table 1: Properties of Boronate Affinity Materials

| Property | Value |

|---|---|

| Binding pH | 5.0 |

| Binding Affinity | High |

| Solubility | Excellent |

| Application | Selective enrichment of cis-diol biomolecules |

A notable application was demonstrated using functionalized magnetic nanoparticles that incorporated this compound, enabling effective extraction of low-concentration biomolecules from human urine samples .

Synthesis of Boronic Acid-Containing Polymers

The compound is instrumental in the synthesis of boronic acid-containing polymers, which have applications ranging from drug delivery systems to biosensors. These polymers can interact specifically with diol-containing molecules, making them useful for targeted therapeutic applications .

Case Study: Hydrogels for Drug Delivery

Research has shown that hydrogels synthesized with this compound exhibit controlled release properties for therapeutic agents. The hydrogel's responsiveness to environmental changes allows for tailored drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

作用機序

The mechanism of action of (6-Acetamidopyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boronic acid group interacts with target molecules through the formation of boronate esters, which can modulate the activity of enzymes and other biological targets .

類似化合物との比較

- Phenylboronic acid

- 4-Acetamidophenylboronic acid

- 3-Pyridinylboronic acid

Comparison: (6-Acetamidopyridin-3-yl)boronic acid is unique due to the presence of both an acetamido group and a pyridine ring, which confer distinct reactivity and binding properties. Compared to phenylboronic acid, it offers enhanced specificity in biological applications due to the additional functional groups. The acetamido group also provides opportunities for further functionalization and derivatization .

生物活性

(6-Acetamidopyridin-3-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.

Overview of Boronic Acids

Boronic acids are a class of compounds characterized by the presence of a boron atom bonded to a hydroxyl group and an organic moiety. Their unique properties allow them to interact with biological molecules, making them valuable in drug design and development.

The biological activity of this compound primarily involves its ability to form reversible covalent bonds with specific biomolecules. This property is particularly useful in inhibiting enzymes such as serine β-lactamases, which are responsible for antibiotic resistance. The compound acts as a bioisostere of carbonyl groups, allowing it to mimic natural substrates and effectively inhibit target enzymes.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against various strains of bacteria, including resistant pathogens. Its mechanism involves binding to the active site of β-lactamases, thus preventing the breakdown of β-lactam antibiotics.

Table 1: Inhibitory Constants (Ki) for Antibacterial Activity

| Compound | Inhibitory Constant (Ki) |

|---|---|

| This compound | 0.004 µM |

| Comparison Compound A | 0.008 µM |

This data indicates that this compound is one of the most potent inhibitors among tested compounds, highlighting its potential for overcoming antibiotic resistance.

Anticancer Activity

Research has shown that boronic acids, including this compound, exhibit anticancer properties by inhibiting proteasome activity. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Case Study: Proteasome Inhibition

In vitro studies have demonstrated that this compound can inhibit the growth of multiple cancer cell lines by inducing apoptosis through the proteasome pathway. The compound's IC50 values in various cancer cell lines ranged from 5 to 10 µM, indicating moderate potency but significant potential for further optimization.

Applications in Drug Development

The unique properties of this compound make it an attractive candidate for drug development:

- Enzyme Inhibitors : Its ability to inhibit β-lactamases positions it as a lead compound in developing new antibiotics.

- Anticancer Agents : Ongoing research is focused on optimizing its structure to enhance anticancer activity.

- Biomolecular Probes : The compound's capacity to bind selectively to certain biomolecules allows it to be used in imaging and diagnostic applications.

Research Findings

Recent studies have expanded the understanding of the structure-activity relationship (SAR) for boronic acids, including this compound. Key findings include:

- Substituent Effects : Modifications at the pyridine ring significantly affect binding affinity and biological activity.

- Combination Therapies : When used in combination with existing antibiotics, this compound can restore efficacy against resistant strains.

特性

IUPAC Name |

(6-acetamidopyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BN2O3/c1-5(11)10-7-3-2-6(4-9-7)8(12)13/h2-4,12-13H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNAHNBBRFXANB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)NC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669787 | |

| Record name | (6-Acetamidopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-21-3 | |

| Record name | (6-Acetamidopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。